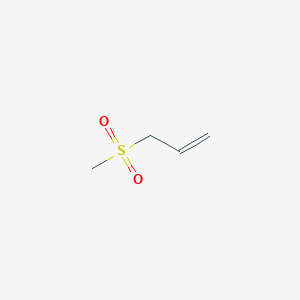

Allyl methyl sulfone

Description

Properties

IUPAC Name |

3-methylsulfonylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPDMJYIAAXDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167315 | |

| Record name | 3-(Methylsulphonyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16215-14-8 | |

| Record name | 3-(Methylsulfonyl)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16215-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylsulphonyl)-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016215148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl methyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulphonyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLSULFONYLPROP-1-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRG7826ENB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl methyl sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112255 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Allyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfone, a small organosulfur compound, is gaining attention in the scientific community for its role as a bioactive metabolite and its potential therapeutic applications. As a key metabolite of garlic-derived compounds, it has been implicated in mediating physiological effects, including the attenuation of cisplatin-induced nephrotoxicity through the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical and spectroscopic properties, and its known biological activities, with a focus on its interaction with the NF-κB signaling pathway. Detailed experimental protocols for its synthesis are provided to facilitate further research and application in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective routes: the oxidation of its sulfide precursor, allyl methyl sulfide, or the nucleophilic substitution of an allyl halide with a methanesulfinate salt.

Method 1: Oxidation of Allyl Methyl Sulfide

This is a common and straightforward method for preparing sulfones. The sulfide is oxidized first to a sulfoxide and then further to the sulfone. Various oxidizing agents can be employed, with hydrogen peroxide being a green and efficient option, often in the presence of a catalyst.

This protocol is adapted from general procedures for the oxidation of sulfides to sulfones.[1][2][3]

Materials:

-

Allyl methyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve allyl methyl sulfide (1 equivalent) in methanol.

-

Add a catalytic amount of ammonium heptamolybdate tetrahydrate (approximately 1-2 mol%).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add 30% hydrogen peroxide (2.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[4]

Method 2: Nucleophilic Substitution with Sodium Methanesulfinate

This method involves the reaction of an allyl halide, such as allyl bromide or allyl chloride, with sodium methanesulfinate. This Sₙ2 reaction provides a direct route to the sulfone.

This protocol is based on general procedures for the synthesis of allylic sulfones.[5]

Materials:

-

Allyl bromide

-

Sodium methanesulfinate (NaSO₂CH₃)

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium methanesulfinate (1.2 equivalents) in a minimal amount of DMF.

-

Add allyl bromide (1 equivalent) to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation or flash column chromatography to afford pure this compound.

Conclusion

This compound is a synthetically accessible organosulfur compound with significant biological relevance. The synthetic routes provided herein offer reliable methods for its preparation, enabling further investigation into its properties and applications. Its role as an inhibitor of the NF-κB signaling pathway underscores its potential as a lead compound for the development of drugs aimed at mitigating inflammation and oxidative stress, particularly as an adjunct therapy to reduce the side effects of treatments like cisplatin. Further research is warranted to fully elucidate its therapeutic potential and to gather a complete set of its spectroscopic characterization data.

References

- 1. spectrabase.com [spectrabase.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Allyl Methyl Sulfone (CAS 16215-14-8): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Synthesis, Biological Activity, and Experimental Protocols of a Promising Therapeutic Modulator.

Abstract

Allyl methyl sulfone (CAS 16215-14-8), a member of the sulfone class of organosulfur compounds, has garnered increasing interest within the scientific community, particularly in the fields of drug discovery and development. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 3-(methylsulfonyl)-1-propene, is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 16215-14-8 | |

| Molecular Formula | C₄H₈O₂S | |

| Molecular Weight | 120.17 g/mol | |

| Density | 1.171 g/mL at 25 °C | |

| Boiling Point | 244 °C (lit.) | |

| Refractive Index | n20/D 1.472 (lit.) | |

| SMILES String | CS(=O)(=O)CC=C | |

| InChI Key | WOPDMJYIAAXDMN-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of allylic sulfones. Two common and effective routes are the oxidation of the corresponding sulfide and the nucleophilic substitution of an allyl halide with a sulfinate salt.

Experimental Protocol: Oxidation of Allyl Methyl Sulfide

A widely employed method for the synthesis of sulfones is the oxidation of the corresponding sulfide. This can be achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The reaction proceeds via a sulfoxide intermediate.

Materials:

-

Allyl methyl sulfide

-

Hydrogen peroxide (30% solution)

-

Tantalum carbide (catalyst)

-

Dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve allyl methyl sulfide in dichloromethane.

-

Add a catalytic amount of tantalum carbide to the solution.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfide is consumed.

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose excess hydrogen peroxide.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the product by flash column chromatography on silica gel.

Experimental Protocol: Nucleophilic Substitution with Sodium Methanesulfinate

This method involves the reaction of an allyl halide, such as allyl bromide, with sodium methanesulfinate. This SN2 reaction is a straightforward approach to forming the C-S bond.

Materials:

-

Allyl bromide

-

Sodium methanesulfinate

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diatomaceous earth

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve sodium methanesulfinate in a suitable polar aprotic solvent, such as DMF.

-

Slowly add allyl bromide to the stirred solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography.

Experimental Workflow for Synthesis of this compound

Caption: General experimental workflows for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Data |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 120 |

| ¹H NMR (Predicted) | δ ~2.9 (s, 3H, -SO₂CH₃), ~3.8 (d, 2H, -SO₂CH₂-), ~5.3-5.5 (m, 2H, =CH₂), ~5.8-6.0 (m, 1H, -CH=) ppm |

| ¹³C NMR (Predicted) | δ ~42 (-SO₂CH₃), ~58 (-SO₂CH₂-), ~125 (=CH₂), ~128 (-CH=) ppm |

| Infrared (IR) Spectroscopy (Predicted) | Strong absorptions around 1300-1350 cm⁻¹ (asymmetric SO₂) and 1120-1160 cm⁻¹ (symmetric SO₂) |

Biological Activity and Applications in Drug Development

This compound has demonstrated significant potential in modulating key biological pathways implicated in disease, positioning it as a compound of interest for drug development.

Attenuation of Cisplatin-Induced Nephrotoxicity

Cisplatin is a potent chemotherapeutic agent whose clinical use is often limited by its nephrotoxic side effects. Research has shown that this compound can mitigate cisplatin-induced kidney damage. It achieves this by inhibiting the production of reactive oxygen species (ROS) and subsequently downregulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibitory action reduces inflammation and apoptosis in renal cells.

ROS/MAPK/NF-κB Signaling Pathway Inhibition by this compound

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Allyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl sulfone, also known as 3-(methylsulfonyl)-1-propene, is an organosulfur compound with the chemical formula C₄H₈O₂S. As a metabolite of various organosulfur compounds found in garlic, it has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and visualizations of its known biological signaling pathways, to support ongoing research and development efforts.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂S | [1] |

| Molecular Weight | 120.17 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 244 °C (lit.) | |

| Density | 1.171 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.472 | |

| Melting Point | N/A | [1] |

| Solubility in H₂O | N/A | [1] |

| Exact Mass | 120.0245 g/mol | [1] |

| Monoisotopic Mass | 120.0245 g/mol | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is characterized by the interplay of the electron-withdrawing sulfonyl group and the reactive allyl moiety. This structure allows it to participate in a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the oxidation of the corresponding sulfide and the nucleophilic substitution of an allyl halide being the most common.

1. Oxidation of Allyl Methyl Sulfide:

A prevalent method for the synthesis of sulfones is the oxidation of the corresponding sulfide. Allyl methyl sulfide can be oxidized to this compound using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice. The reaction proceeds selectively, often without affecting the double bond.[2][3]

Experimental Protocol: Oxidation of Allyl Methyl Sulfide with Hydrogen Peroxide

-

Materials: Allyl methyl sulfide, hydrogen peroxide (30% aqueous solution), acetic acid, sodium hydroxide solution, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of allyl methyl sulfide (1 equivalent) in glacial acetic acid, add hydrogen peroxide (2.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4]

-

The crude product can be further purified by distillation or column chromatography.

-

2. Nucleophilic Substitution:

This compound can also be synthesized via the reaction of an allyl halide, such as allyl bromide, with a sulfinate salt, like sodium methanesulfinate. This SN2 reaction provides a direct route to the sulfone.

Experimental Protocol: Synthesis from Allyl Bromide and Sodium Methanesulfinate

-

Materials: Sodium methanesulfinate, allyl bromide, a suitable solvent (e.g., dimethylformamide - DMF), and a phase-transfer catalyst (optional).

-

Procedure:

-

Dissolve sodium methanesulfinate (1 equivalent) in DMF.

-

Add allyl bromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

-

After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.[5]

-

Key Reactions of this compound

The presence of both the allyl group and the activating sulfonyl group allows this compound to undergo several important synthetic transformations.

1. Julia-Kocienski Olefination:

The Julia-Kocienski olefination is a powerful method for the formation of alkenes. While this compound itself is not the typical sulfone used in this reaction (which usually involves a heteroaryl sulfone), the underlying principle involves the deprotonation of the carbon alpha to the sulfonyl group to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone to eventually form an alkene. The reaction is known for its high E-selectivity.[6][7][8][9]

Experimental Protocol: Representative Julia-Kocienski Olefination

-

Materials: An appropriate heteroaryl allyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl allyl sulfone), a strong base (e.g., lithium hexamethyldisilazide - LiHMDS), an aldehyde (e.g., benzaldehyde), and an anhydrous solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

To a solution of the heteroaryl allyl sulfone (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add the strong base (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30 minutes to generate the sulfone anion.

-

Add a solution of the aldehyde (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting alkene by column chromatography.

-

Workflow for Julia-Kocienski Olefination:

References

- 1. rsc.org [rsc.org]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. allindianpatents.com [allindianpatents.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 9. Julia Olefination Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Allyl Methyl Sulfone (C₄H₈O₂S): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfone (C₄H₈O₂S), also known as 3-(methylsulfonyl)-1-propene, is an organosulfur compound belonging to the sulfone class. This document provides an in-depth overview of its molecular structure, chemical formula, and physical properties. It details a common experimental protocol for its synthesis via the oxidation of allyl methyl sulfide and presents its characteristic spectroscopic data. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development.

Molecular Structure and Chemical Formula

This compound is a molecule composed of an allyl group and a methyl sulfonyl group. The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key feature of its structure.

Chemical Formula: C₄H₈O₂S

Molecular Weight: 120.17 g/mol

IUPAC Name: 3-(methylsulfonyl)prop-1-ene

CAS Number: 16215-14-8

SMILES String: CS(=O)(=O)CC=C

InChI Key: WOPDMJYIAAXDMN-UHFFFAOYSA-N

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂S | |

| Molecular Weight | 120.17 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 244 °C | [1] |

| Density | 1.171 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.472 | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of its precursor, allyl methyl sulfide. Hydrogen peroxide is a widely used oxidizing agent for this transformation, often in the presence of a catalyst or in a suitable solvent system.

Reaction Scheme:

Caption: Synthesis of this compound from Allyl Methyl Sulfide.

Detailed Methodology for Oxidation with Hydrogen Peroxide:

This protocol is adapted from a general procedure for the oxidation of sulfides to sulfones.[2]

Materials and Reagents:

-

Allyl methyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium hydroxide (4 M aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of allyl methyl sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add hydrogen peroxide (8 mmol, 30%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography until the starting material is completely consumed.

-

Upon completion, neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Spectroscopic Data and Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

Based on typical chemical shift values for similar structures, the following proton NMR signals are expected for this compound in a deuterated solvent like CDCl₃:

-

Methyl protons (-SO₂-CH₃): A singlet around δ 2.9-3.1 ppm.

-

Allylic methylene protons (-SO₂-CH₂-CH=): A doublet around δ 3.7-3.9 ppm.

-

Terminal vinyl protons (=CH₂): Two multiplets or a complex pattern between δ 5.2-5.5 ppm.

-

Internal vinyl proton (-CH=CH₂): A multiplet between δ 5.8-6.0 ppm.

¹³C NMR Spectroscopy (Predicted):

The expected carbon NMR signals for this compound are as follows:

-

Methyl carbon (-SO₂-CH₃): A signal around δ 40-45 ppm.

-

Allylic methylene carbon (-SO₂-CH₂-CH=): A signal around δ 55-60 ppm.

-

Terminal vinyl carbon (=CH₂): A signal around δ 120-125 ppm.

-

Internal vinyl carbon (-CH=CH₂): A signal around δ 130-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S=O (Sulfone) | Strong, asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. |

| C=C (Alkene) | Stretching band around 1640 cm⁻¹. |

| =C-H (Vinyl) | Stretching band above 3000 cm⁻¹. |

| C-H (Alkyl) | Stretching bands below 3000 cm⁻¹. |

Applications and Relevance

Allyl sulfones are valuable synthetic intermediates in organic chemistry.[3] The sulfonyl group can act as a good leaving group and can be used to activate adjacent positions for nucleophilic attack or other transformations. They are also employed in various named reactions and are precursors to a wide range of other functional groups. While specific applications in drug development for this compound itself are not widely documented, the allyl sulfone moiety is a structural feature in some biologically active molecules.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The information compiled herein serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and utilization of this versatile organosulfur compound.

References

Spectroscopic Data of Allyl Methyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl methyl sulfone. Due to the limited availability of published experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also includes detailed experimental protocols for the acquisition of such data.

Introduction

This compound is an organosulfur compound with the chemical formula C₄H₈O₂S. It is recognized as a metabolite of garlic and other Allium species and is of interest to researchers in fields such as food science, metabolomics, and drug development. Accurate spectroscopic data is crucial for its identification, characterization, and quantification in various matrices. This guide aims to provide a detailed reference for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~ 2.9 - 3.1 | Singlet | - |

| H-2 (CH₂) | ~ 3.7 - 3.9 | Doublet | ~ 7.0 |

| H-3 (=CH) | ~ 5.8 - 6.0 | Multiplet | - |

| H-4 (=CH₂) | ~ 5.3 - 5.5 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~ 40 - 45 |

| C-2 (CH₂) | ~ 55 - 60 |

| C-3 (=CH) | ~ 125 - 130 |

| C-4 (=CH₂) | ~ 120 - 125 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| S=O Stretch (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |

| C=C Stretch (Alkene) | 1650 - 1630 | Medium |

| =C-H Stretch (Alkene) | 3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium |

| =C-H Bend (Alkene) | 1000 - 650 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 120 | [C₄H₈O₂S]⁺• | Molecular Ion (M⁺•) |

| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, it can be analyzed as a neat thin film. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample via Gas Chromatography (GC) for separation and direct injection into the mass spectrometer.

-

Instrumentation : Employ a GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions :

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set an appropriate temperature program to ensure good separation. An example program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate.

-

-

MS Conditions :

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range of m/z 35-200.

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Allyl Methyl Sulfone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfone (CAS 16215-14-8), an organosulfur compound, has garnered interest for its potential applications, including as a solvent or additive in electrochemical systems such as batteries.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is crucial for its effective application and for the development of new formulations. This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability where specific data is not currently available in the public domain.

Core Physicochemical Properties

While extensive quantitative solubility and stability data for this compound are not widely published, its basic physical properties have been characterized. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂S | [1] |

| Molecular Weight | 120.17 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 1.171 g/mL at 25 °C | [1][3] |

| Boiling Point | 244 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.472 | [1][3] |

Solubility Profile

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the quantitative solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (≥96% purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, hexane, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC or GC.

-

Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

-

Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L at the specified temperature.

-

Stability Profile

The stability of a compound under various environmental conditions is critical for its storage, handling, and application. For sulfones, thermal degradation and stability in acidic or basic conditions are of primary concern.

Thermal Stability

While specific thermal degradation data for this compound is scarce, studies on other aliphatic sulfones can provide some insight. The thermal stability of sulfones can be influenced by the nature of the alkyl or aryl groups attached to the sulfonyl group. Thermal decomposition of sulfones can lead to the elimination of sulfur dioxide. A general protocol for assessing thermal stability is presented below.

pH Stability

The stability of this compound in aqueous solutions at different pH values is important for its use in biological or environmental applications. A standardized protocol to assess its stability across a range of pH values is detailed below.

Objective: To evaluate the stability of this compound in aqueous solutions at acidic, neutral, and basic pH over time.

Materials:

-

This compound

-

Buffer solutions (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7.4, glycine buffer for pH 8-11)

-

Incubator or water bath set to a specific temperature (e.g., 37°C)

-

HPLC or GC system

-

Vials and appropriate quenching solvent (e.g., methanol)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spike the stock solution into the different buffer solutions to achieve a final desired concentration.

-

-

Incubation:

-

Incubate the solutions at a controlled temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

-

-

Sample Quenching and Analysis:

-

Immediately quench the reaction by diluting the aliquot in a cold solvent like methanol to stop further degradation.

-

Analyze the samples by a validated HPLC or GC method to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.

-

The rate of degradation can be determined by plotting the concentration of this compound versus time.

-

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential reactions can be inferred from the functional groups present.

-

Allyl Group Reactivity: The allyl group contains a double bond that could be susceptible to oxidation or addition reactions, depending on the chemical environment.

-

Sulfone Group Stability: The sulfone group is generally stable to oxidation. However, under strongly reducing conditions, it could potentially be reduced. Thermal degradation, as mentioned, can lead to the elimination of SO₂.

Summary and Future Directions

This compound is a compound with potential applications that warrant a thorough understanding of its physicochemical properties. This guide has summarized the currently available data and provided detailed experimental protocols for researchers to systematically determine its solubility and stability profiles. Future work should focus on generating quantitative data for its solubility in a wide range of solvents and its stability under various pH, temperature, and oxidative/reductive conditions. Such data will be invaluable for its application in drug development, material science, and other scientific endeavors.

References

Allyl Methyl Sulfone: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfone (CAS No. 16215-14-8), a sulfur-containing organic compound, is recognized as a persistent metabolite of garlic consumption and is under investigation for its potential therapeutic properties.[1][2][3] This document provides an in-depth technical guide on the safety, handling, storage, and relevant experimental protocols for this compound to support researchers and drug development professionals. It includes a summary of its physicochemical properties, known biological activities with a focus on relevant signaling pathways, and detailed procedural outlines for its synthesis and analysis.

Chemical and Physical Properties

This compound is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂S | |

| Molecular Weight | 120.17 g/mol | |

| CAS Number | 16215-14-8 | |

| Appearance | Liquid | |

| Density | 1.171 g/mL at 25 °C | |

| Boiling Point | 244 °C (lit.) | |

| Refractive Index | n20/D 1.472 | |

| Flash Point | Not applicable |

Safety and Hazard Information

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | GHS07 | Warning |

Source:[4]

Fire and Explosion Hazards

While the related compound, allyl methyl sulfide, is highly flammable with a flash point of 18 °C, safety data sheets for this compound consistently state that the flash point is "not applicable".[5] This is chemically plausible as the sulfur atom in a sulfone is in a higher oxidation state and less readily oxidized compared to a sulfide. However, it is classified as a combustible liquid (Storage Class 10), indicating it will burn but does not ignite as easily as flammable liquids.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or "alcohol" foam for small fires. For large fires, water spray or fog can be used.[6]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[7][8]

Health Hazards and First Aid

The primary health hazard associated with this compound is its potential to cause an allergic skin reaction upon contact.[4]

| Exposure Route | Symptoms | First Aid Measures |

| Skin Contact | May cause an allergic skin reaction. | Wash off with soap and plenty of water. Consult a physician.[6] |

| Eye Contact | May cause irritation. | Flush eyes with water as a precaution. Consult a physician.[6] |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

No specific acute toxicity data (e.g., LD50 or LC50) for this compound is readily available in the searched literature. The toxicological properties have not been thoroughly investigated.[6]

Handling and Storage

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place. It is classified as a combustible liquid.[9]

Biological Activity and Signaling Pathways

This compound is a known metabolite of organosulfur compounds found in garlic, such as diallyl trisulfide (DATS).[3] It has been identified in human milk and urine after garlic consumption.[1][2] Recent studies have highlighted its potential therapeutic effects, particularly in attenuating cisplatin-induced nephrotoxicity.

Attenuation of Cisplatin-Induced Nephrotoxicity

Cisplatin is a chemotherapy agent whose use is limited by its nephrotoxic side effects. This compound has been shown to mitigate this kidney damage. The proposed mechanism involves the inhibition of oxidative stress through the modulation of the MAPK and NF-κB signaling pathways.[3]

// Nodes Cisplatin [label="Cisplatin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(TNF-α, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; KidneyInjury [label="Kidney Injury\n& Cell Alterations", fillcolor="#F1F3F4", fontcolor="#202124"]; AMS [label="Allyl Methyl\nSulfone (AMSO₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cisplatin -> ROS [label=" induces"]; ROS -> MAPK [label=" activates"]; ROS -> NFkB [label=" activates"]; MAPK -> Inflammation [label=" leads to"]; NFkB -> Inflammation [label=" leads to"]; Inflammation -> KidneyInjury [label=" causes"]; AMS -> ROS [label=" mitigates", style=dashed, color="#4285F4", arrowhead=tee]; AMS -> MAPK [label=" modulates", style=dashed, color="#4285F4", arrowhead=tee]; AMS -> NFkB [label=" modulates", style=dashed, color="#4285F4", arrowhead=tee]; } }

Caption: Proposed mechanism of this compound in attenuating cisplatin-induced nephrotoxicity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of allyl sulfones is the reaction of an allyl alcohol with a sodium sulfinate. The following is a generalized protocol based on literature procedures for similar compounds.[10]

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Combine Allyl Alcohol &\nSodium Methanesulfinate\nin a suitable solvent (e.g., water)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Add Catalyst\n(e.g., Tetrabutylammonium tribromide)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Stir at specified\ntemperature and time", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Perform Aqueous Workup\n(e.g., Extraction with\norganic solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purify by Vacuum Distillation\nor Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Characterize Product\n(NMR, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> end; } }

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve allyl alcohol and sodium methanesulfinate in a suitable solvent such as water.

-

Catalyst Addition: Introduce a catalyst. Metal-free procedures using catalysts like tetrabutylammonium tribromide in water have been reported for the synthesis of allyl sulfones.[11]

-

Reaction: Stir the mixture under controlled temperature conditions for a sufficient duration to ensure the completion of the reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, perform a standard aqueous work-up. This typically involves quenching the reaction, followed by extraction of the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography. Given the boiling point of 244 °C, vacuum distillation is a suitable method to prevent thermal decomposition.[12]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of this compound, particularly from biological matrices, based on published methods.[1]

Sample Preparation (from aqueous matrix):

-

Standard Addition: Add a known amount of an isotopically labeled internal standard (e.g., ²H₃-allyl methyl sulfone) to the sample.

-

Extraction: Perform solvent extraction by adding an appropriate organic solvent (e.g., dichloromethane), followed by vigorous mixing.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and carefully concentrate the extract to a small volume.

GC-MS Parameters:

-

Injection: Use a cold-on-column injection technique to prevent thermal degradation of the analyte.

-

Column: A DB-FFAP capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 7 minutes.

-

Ramp: Increase at 8°C/min to 240°C.

-

Final hold: Maintain 240°C for 8 minutes.

-

-

Mass Spectrometry: Operate in full scan mode (e.g., m/z 30-350) and/or Selected Ion Monitoring (SIM) mode for quantification.

Conclusion

This compound is a combustible liquid that is primarily classified as a skin sensitizer. While it is a metabolite of dietary garlic with potential therapeutic applications, appropriate safety precautions, including the use of personal protective equipment and proper handling and storage procedures, are essential in a research setting. The experimental protocols outlined provide a foundation for its synthesis and analysis, enabling further investigation into its biological activities and potential as a drug development candidate.

References

- 1. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and this compound in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and this compound in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methanesulfonylprop-1-ene | C4H8O2S | CID 140048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 烯丙基甲基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. allyl methyl sulfide, 10152-76-8 [thegoodscentscompany.com]

- 10. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 11. Garlic - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Allyl Methyl Sulfone: A Technical Guide for Drug Development

Executive Summary: Allyl methyl sulfone (AMSO₂), a primary and persistent metabolite of garlic-derived organosulfur compounds like diallyl trisulfide (DATS), has emerged as a molecule of significant interest in therapeutic research.[1] Possessing notable anti-inflammatory, antioxidant, and cytoprotective properties, AMSO₂ demonstrates potential in mitigating a range of pathological conditions. Its primary mechanisms of action involve the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to inflammation, oxidative stress, and apoptosis. This document provides a comprehensive overview of the current scientific understanding of AMSO₂'s biological activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development initiatives.

Introduction

Organosulfur compounds derived from garlic (Allium sativum) are widely recognized for their diverse health benefits.[2] While parent compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS) have been extensively studied, their in vivo activity is often mediated by their metabolites.[3] this compound (AMSO₂), an oxidative metabolite of allyl methyl sulfide, is one of the most abundant and persistent of these metabolites found in vivo following garlic consumption.[1][4] This high bioavailability positions AMSO₂ as a key player in the therapeutic effects attributed to garlic. Recent research has focused on elucidating its specific biological activities, revealing potent anti-inflammatory and antioxidant capabilities that make it a promising candidate for addressing conditions such as osteoarthritis, cisplatin-induced nephrotoxicity, and cigarette smoke-induced lung injury.[1][5][6] This guide synthesizes the current knowledge on AMSO₂, focusing on its mechanisms of action, quantifiable effects, and the experimental frameworks used to evaluate its efficacy.

Core Biological Activities & Mechanisms of Action

AMSO₂ exerts its biological effects primarily through two interconnected activities: anti-inflammation and antioxidation. These actions are orchestrated by the modulation of fundamental cellular signaling pathways.

Anti-Inflammatory Activity

AMSO₂ has demonstrated significant anti-inflammatory effects across various experimental models. This activity is largely attributed to its ability to suppress the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.

A. Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus.[8] AMSO₂ has been shown to intervene in this process. Studies on human fibroblast-like synoviocytes (FLSs) in an osteoarthritis model revealed that AMSO₂ inhibits the NF-κB signaling pathway, resulting in the suppressed expression of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and CCL2.[5] Similarly, in models of cisplatin-induced nephrotoxicity and cigarette smoke-induced lung injury, AMSO₂ mitigates inflammation by inhibiting NF-κB expression.[1][6] This inhibition prevents the transcription of downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9]

B. Modulation of MAPK Signaling The MAPK family, comprising ERK, p38, and JNK, is another crucial set of pathways that regulate inflammation and cellular stress responses.[10] AMSO₂ has been shown to suppress the activation (phosphorylation) of ERK and p38 MAPKs in lung injury models induced by cigarette smoke extract.[6] In cisplatin-induced kidney injury, AMSO₂ also mitigates toxicity through the modulation of MAPK pathways.[1] By inhibiting the phosphorylation of these kinases, AMSO₂ effectively dampens the downstream signaling cascades that lead to the production of inflammatory cytokines.

Antioxidant and Cytoprotective Effects

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key driver of cellular damage in many diseases. AMSO₂ demonstrates potent antioxidant properties by directly reducing ROS production and enhancing the cellular antioxidant defense system.

In models of cigarette smoke-induced lung injury, AMSO₂ treatment increased the activities of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6] It also protects against cisplatin-induced ROS generation in kidney cells.[1] Furthermore, AMSO₂ has been found to regulate the Nrf-2 pathway, a master regulator of antioxidant responses, and the Bcl-2/Bax ratio, which is critical for controlling apoptosis.[11] By preventing cellular apoptosis induced by oxidative stress, AMSO₂ exerts a significant cytoprotective effect.[11]

Quantitative Data Summary

The biological effects of AMSO₂ have been quantified in several studies. The following tables summarize the key findings.

Table 1: Anti-Inflammatory Effects of this compound (AMSO₂)

| Model System | Parameter Measured | Treatment | Result | Reference |

|---|---|---|---|---|

| Cigarette Smoke Extract (CSE)-induced mice | Serum TNF-α | AMSO₂ | Significantly decreased vs. CSE group | [6] |

| Cigarette Smoke Extract (CSE)-induced mice | Serum IL-6 | AMSO₂ | Significantly decreased vs. CSE group | [6] |

| TNFα-stimulated human FLSs | CCL2 Expression | AMSO₂ | Suppressed expression | [5] |

| TNFα-stimulated human FLSs | IL-6 & IL-8 Expression | AMSO₂ | Suppressed expression | [5] |

| Cisplatin-induced nephrotoxicity in mice | Serum TNF-α & IL-6 | DATS (metabolizes to AMSO₂) | Decreased levels vs. Cisplatin group |[1] |

Table 2: Antioxidant & Cytoprotective Effects of this compound (AMSO₂)

| Model System | Parameter Measured | Treatment | Result | Reference |

|---|---|---|---|---|

| Cigarette Smoke Extract (CSE)-induced mice | Superoxide Dismutase (SOD) activity | AMSO₂ | Enhanced activity vs. CSE group | [6] |

| Cigarette Smoke Extract (CSE)-induced mice | Glutathione Peroxidase (GSH-Px) activity | AMSO₂ | Enhanced activity vs. CSE group | [6] |

| Cigarette Smoke Extract (CSE)-induced mice | Malondialdehyde (MDA) level | AMSO₂ | Reduced level vs. CSE group | [6] |

| Cisplatin-treated HK-2 cells | Reactive Oxygen Species (ROS) generation | AMSO₂ | Mitigated oxidative stress | [1] |

| CSE-treated HFL-1 cells | Cell Apoptosis | AMSO₂ (400 μM) | Significantly suppressed apoptosis |[11] |

Key Experimental Methodologies

The evaluation of AMSO₂'s biological activity relies on a combination of established in vitro and in vivo experimental protocols.

In Vitro Assays

-

Cell Culture: Various cell lines are used depending on the disease model. Examples include human kidney (HK-2) cells for nephrotoxicity studies,[1] human fibroblast-like synoviocytes (FLSs) for arthritis research,[5] human lung fibroblasts (HFL-1) and murine macrophages (RAW264.7) for lung injury and inflammation studies.[6][11] Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Induction of Pathological State: To simulate disease conditions, cells are treated with specific stimuli. Common examples include Lipopolysaccharide (LPS) to induce a general inflammatory response,[12] TNF-α to stimulate inflammation in FLSs,[5] Cisplatin to induce nephrotoxicity,[1] or Cigarette Smoke Extract (CSE) to model smoking-related cell damage.[11]

-

Cell Viability and Apoptosis Assays: Cell viability is typically measured using MTT or CCK-8 assays. Apoptosis is quantified via methods like TUNEL staining or flow cytometry using Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells.[1][11]

-

Western Blot Analysis: This technique is used to quantify the expression and phosphorylation status of key proteins in signaling pathways (e.g., p-p38, p-ERK, NF-κB p65, IκBα, Bcl-2, Bax).[11][13] Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Secreted cytokine levels (e.g., TNF-α, IL-6) in cell culture supernatants or serum from animal models are quantified using commercial ELISA kits.[13]

-

ROS Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.[1]

In Vivo Models

-

Animal Models: Studies commonly use mice (e.g., C57/BL6, ICR) or rats (e.g., Wistar, Sprague-Dawley).[1][9][11]

-

LPS-Induced Systemic Inflammation/Acute Lung Injury: Animals are administered LPS via intraperitoneal (i.p.) injection or intratracheal instillation to induce a robust inflammatory response.[9][14] AMSO₂ or a parent compound is typically administered prior to the LPS challenge. Endpoints include measuring inflammatory cells in bronchoalveolar lavage fluid (BALF), quantifying serum cytokines, and histological examination of lung tissue.[13]

-

Cigarette Smoke Extract (CSE)-Induced Lung Injury: Animals are exposed to CSE over several weeks to model chronic obstructive pulmonary disease (COPD).[6][11] AMSO₂ is administered daily. Analysis includes lung histology, measurement of inflammatory and oxidative stress markers in serum and lung tissue.[6]

-

Protocol Workflow: The general workflow for in vivo studies involves acclimatizing the animals, dividing them into control, disease, and treatment groups, administering the respective treatments, inducing the disease state, and finally, collecting samples (blood, tissues) for biochemical and histological analysis.

Conclusion and Future Directions

This compound (AMSO₂) stands out as a key bioactive metabolite of garlic with well-defined anti-inflammatory and antioxidant properties. Its ability to potently inhibit the NF-κB and MAPK signaling pathways underscores its therapeutic potential for a variety of inflammatory and oxidative stress-related diseases. The evidence suggests that AMSO₂ could be a valuable lead compound for developing novel treatments for conditions like chronic lung disease, nephrotoxicity, and arthritis.

Future research should focus on several key areas:

-

Pharmacokinetics and Dose-Response: Detailed pharmacokinetic studies are needed to optimize dosing regimens and fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of pure AMSO₂.

-

Target Specificity: Investigating the direct molecular targets of AMSO₂ could reveal more nuanced mechanisms of action and help in designing more potent derivatives.

-

Clinical Translation: Preclinical studies in more complex and chronic disease models are warranted to build a stronger case for initiating human clinical trials.

-

Synergistic Effects: Exploring the potential synergistic effects of AMSO₂ with existing therapeutic agents could open up new avenues for combination therapies.

References

- 1. Diallyl trisulfide and its active metabolite this compound attenuate cisplatin-induced nephrotoxicity by inhibiting the ROS/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]

- 4. Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and this compound in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. currentscience.info [currentscience.info]

- 6. Methylallyl sulfone attenuates inflammation, oxidative stress and lung injury induced by cigarette smoke extract in mice and RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 11. Protective effect of methylallyl sulfone in the development of cigarette smoke extract-induced apoptosis in rats and HFL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Sulfurs Inhibit LPS-Induced Inflammatory Responses through NF-κB Signaling in CCD-986Sk Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

Allyl Methyl Sulfone: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl sulfone (AMSO₂), an oxidative metabolite of a primary organosulfur compound found in garlic, is emerging as a molecule of significant interest in biomedical research. Possessing notable anti-inflammatory and antioxidant properties, AMSO₂ presents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the current literature on this compound, detailing its chemical and physical properties, synthesis, and biological activities. Special emphasis is placed on its mechanism of action, particularly its modulation of the NF-κB and MAPK signaling pathways. This document also includes detailed experimental protocols for the synthesis, analysis, and in vitro evaluation of this compound to facilitate further research and drug development efforts.

Introduction

Organosulfur compounds derived from garlic (Allium sativum) have long been recognized for their diverse health benefits, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] this compound (AMSO₂) is a key metabolite of these compounds, formed in vivo through the oxidation of allyl methyl sulfide (AMS).[3][4] While much of the early research focused on its precursor, AMS, recent studies have begun to elucidate the specific biological activities of AMSO₂, revealing it to be a potent modulator of inflammatory and oxidative stress pathways.[5][6] This guide serves as a central repository of technical information on this compound, designed to support researchers and drug development professionals in their exploration of this promising compound.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a molecular weight of 120.17 g/mol .[7] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂S | |

| Molecular Weight | 120.17 g/mol | |

| CAS Number | 16215-14-8 | |

| Appearance | Colorless to yellow liquid | [8] |

| Density | 1.171 g/mL at 25 °C | |

| Boiling Point | 244 °C | |

| Refractive Index | n20/D 1.472 | |

| SMILES | CS(=O)(=O)CC=C | |

| InChI | 1S/C4H8O2S/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |

| Solubility | Miscible with DMSO and ethanol.[7][9] |

Safety Information: this compound is classified with the GHS07 pictogram, indicating it may cause skin sensitization (Hazard Statement H317). Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound (Precautionary Statement P280).

Synthesis and Characterization

This compound is typically synthesized through the oxidation of its precursor, allyl methyl sulfide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the oxidation of allyl methyl sulfide using hydrogen peroxide, a method adapted from general procedures for sulfone synthesis.[10]

Materials:

-

Allyl methyl sulfide

-

Methanol

-

LiNbMoO₆ (catalyst)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve allyl methyl sulfide (1.0 eq) in methanol.

-

Add a catalytic amount of LiNbMoO₆ (e.g., 0.05 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Yield: Yields for this type of oxidation are typically high, often exceeding 80%.

Analytical Methods for Quantification

The quantification of this compound in biological samples, such as human milk and urine, is typically performed using gas chromatography-mass spectrometry (GC-MS) following a stable isotope dilution assay.[4]

Sample Preparation (Urine/Milk):

-

Add an internal standard (e.g., ²H₃-AMSO₂) to the sample.

-

Stir for 10 minutes.

-

Perform solvent-assisted flavor evaporation (SAFE) to isolate volatile and semi-volatile compounds.

-

Concentrate the distillate for GC-MS analysis.

GC-MS Parameters:

-

System: Agilent GC 7890A and MSD 5975C or similar.

-

Column: DB-FFAP capillary column (30 m × 0.25 mm, film thickness 0.25 μm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Cold-on-column injection is recommended to prevent thermal degradation.

-

Oven Program: Hold at 40°C for 7 minutes, then ramp to 240°C at 8°C/min and hold for 5 minutes.

-

MS Detection: Electron ionization (70 eV) in selected ion monitoring (SIM) mode. Monitor m/z 120 for AMSO₂ and m/z 123 for ²H₃-AMSO₂.[4]

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and antioxidant properties in various in vitro and in vivo models.

Anti-inflammatory Activity

AMSO₂ has been shown to attenuate inflammation in several disease models, including osteoarthritis and cisplatin-induced nephrotoxicity.[5][12] The primary mechanism underlying its anti-inflammatory effects is the inhibition of the NF-κB signaling pathway.

-

Inhibition of NF-κB Signaling: AMSO₂ suppresses the activation of the NF-κB p65 subunit.[6] This, in turn, downregulates the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[6][13]

-

Modulation of MAPK Pathway: AMSO₂ has also been found to mitigate oxidative stress through the modulation of the MAPK pathway, which is often upstream of NF-κB activation.[12][13]

The signaling pathway for the anti-inflammatory action of this compound is depicted in the following diagram:

Caption: Anti-inflammatory mechanism of this compound.

Antioxidant Activity

AMSO₂ exhibits antioxidant effects by reducing oxidative stress. It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and inhibiting the production of reactive oxygen species (ROS).[6] Furthermore, it has been shown to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[13]

The general workflow for assessing the antioxidant activity of this compound is as follows:

Caption: Workflow for antioxidant activity assessment.

Experimental Protocols for In Vitro Evaluation